7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against a range of bacterial and fungal pathogens .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating diseases such as malaria and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, thereby disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 7-Bromo-2-chloro-3-ethylquinoline
- 6-Methoxyquinoline
- 2-Chloro-3-ethylquinoline
Uniqueness: 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy group, enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C12H11BrClNO |
---|---|
Molecular Weight |
300.58 g/mol |
IUPAC Name |
7-bromo-2-chloro-3-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H11BrClNO/c1-3-7-4-8-5-11(16-2)9(13)6-10(8)15-12(7)14/h4-6H,3H2,1-2H3 |
InChI Key |
IVHPZRQTAFAPTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)OC)Br)Cl |
Origin of Product |
United States |
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